molecular formula C21H21NO B3426773 Cyproheptadine N-Oxide CAS No. 54381-42-9

Cyproheptadine N-Oxide

Cat. No.: B3426773
CAS No.: 54381-42-9
M. Wt: 303.4 g/mol
InChI Key: AIAORTASLOWFGX-UHFFFAOYSA-N
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Description

Cyproheptadine N-Oxide is a derivative of cyproheptadine, a first-generation antihistamine with anticholinergic, antiserotonergic, and local anesthetic properties. This compound is primarily used in research settings to explore its pharmacological effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyproheptadine N-Oxide typically involves the oxidation of cyproheptadine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale oxidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Cyproheptadine N-Oxide undergoes various chemical reactions, including:

    Oxidation: The primary reaction to form this compound from cyproheptadine.

    Reduction: Can be reduced back to cyproheptadine under specific conditions.

    Substitution: Reacts with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, catalysts such as transition metal complexes.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: this compound.

    Reduction: Cyproheptadine.

    Substitution: Various substituted cyproheptadine derivatives.

Scientific Research Applications

Cyproheptadine N-Oxide is used in various scientific research applications, including:

    Chemistry: Studying the reactivity and stability of N-oxide compounds.

    Biology: Investigating its effects on cellular processes and receptor interactions.

    Medicine: Exploring potential therapeutic uses, such as anti-inflammatory and anticancer properties.

    Industry: Developing new pharmaceuticals and chemical intermediates.

Mechanism of Action

Cyproheptadine N-Oxide exerts its effects by interacting with histamine and serotonin receptors. It acts as an antagonist, blocking the binding of these neurotransmitters to their respective receptors. This mechanism is similar to that of cyproheptadine, but the N-oxide modification may alter its binding affinity and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Cyproheptadine: The parent compound, primarily used as an antihistamine.

    Ketotifen: Another first-generation antihistamine with similar properties.

    Loratadine: A second-generation antihistamine with fewer side effects.

Uniqueness

Cyproheptadine N-Oxide is unique due to its N-oxide functional group, which can influence its pharmacological profile and reactivity. This modification may enhance its therapeutic potential and provide new avenues for drug development.

Properties

IUPAC Name

1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAORTASLOWFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyproheptadine N-Oxide
Reactant of Route 2
Cyproheptadine N-Oxide

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